molecular formula C5H10ClF2NO B1431414 3-(2,2-Difluoroethoxy)azetidine hydrochloride CAS No. 1375472-46-0

3-(2,2-Difluoroethoxy)azetidine hydrochloride

Cat. No.: B1431414
CAS No.: 1375472-46-0
M. Wt: 173.59 g/mol
InChI Key: LFAJUJWFXPECEH-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)azetidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO and a molecular weight of 173.59 g/mol It is characterized by the presence of a difluoroethoxy group attached to an azetidine ring, which is further stabilized by a hydrochloride group

Preparation Methods

The synthesis of 3-(2,2-Difluoroethoxy)azetidine hydrochloride typically involves the reaction of azetidine with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(2,2-Difluoroethoxy)azetidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-(2,2-Difluoroethoxy)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)azetidine hydrochloride involves its interaction with specific molecular targets, which can vary depending on the application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The difluoroethoxy group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar compounds to 3-(2,2-Difluoroethoxy)azetidine hydrochloride include other azetidine derivatives and fluorinated compounds. These compounds may share some chemical properties but differ in their specific functional groups and applications. For example:

The uniqueness of this compound lies in its combination of the azetidine ring and the difluoroethoxy group, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-9-4-1-8-2-4;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAJUJWFXPECEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-46-0
Record name 3-(2,2-difluoroethoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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